molecular formula C10H7N3O2S B11488161 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl-

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl-

Cat. No.: B11488161
M. Wt: 233.25 g/mol
InChI Key: HMPQQCSBUFKXGU-UHFFFAOYSA-N
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Description

7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that features a unique fusion of triazole and thiazine rings. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde and a sulfur source under acidic or basic conditions. One common method involves the use of thiourea and an appropriate aldehyde in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolothiazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. It may also interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-furyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
  • 7-(2-furyl)-3-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
  • 7-(2-furyl)-3-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Uniqueness

7-(2-furyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its ability to participate in various chemical reactions, while the triazole and thiazine rings contribute to its pharmacological activities .

Properties

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

7-(furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C10H7N3O2S/c1-6-11-12-10-13(6)9(14)5-8(16-10)7-3-2-4-15-7/h2-5H,1H3

InChI Key

HMPQQCSBUFKXGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=O)C=C(S2)C3=CC=CO3

Origin of Product

United States

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